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Compound of Interest |

Compound Name: Cbz-D-Valinol
CAS No.: 260978-43-6
Cat. No.: B3255879
. J

Executive Summary & Core Directive

Cbz-D-Valinol is a pivotal chiral building block used in the synthesis of peptide isosteres, chiral
auxiliaries (e.g., Evans auxiliaries), and protease inhibitors. For researchers, the optical rotation

(

) serves as the primary non-destructive metric to validate enantiomeric purity and confirm
absolute configuration.

This guide compares Chz-D-Valinol against its precursors and analogs (Boc-D-Valinol, Free D-
Valinol) to establish a self-validating quality control system.

The Critical Metric: Optical Rotation Data

The specific rotation (

) is highly sensitive to solvent, concentration, and temperature. The table below consolidates
literature values and experimental baselines for Cbz-D-Valinol and its relevant analogs.

Table 1: Comparative Optical Rotation Values
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Specific
CAS i Solvent /
Compound Structure AAENEN Phase
Number Conc.
)
N-Cbz-
_ +14.0° to CHCI ( Oil / Low-melt
Cbz-D-Vvalinol  260978-43-6 protected )
+18.0° (Est.)* Solid
Alcohol )
_ _ -14.0° to CHCs ( Oil / Low-melt
Cbz-L-Valinol  6216-65-5 Enantiomer )
-18.0° ) Solid
CHCIs (
Boc-D-Valinol  106391-87-1 N-Boc Analog  +23.0° Liquid
)
) Free Amine -14.6° (Neat) o
D-Valinol 4276-09-9 Neat / Water Liquid
Precursor /-10° (H20)
] Enantiomeric  +14.6° (Neat) o
L-Valinol 2026-48-4 Neat / Water Liquid

Precursor [ +10° (H20)

Critical Insight: Note the sign inversion that occurs upon N-protection. Free D-Valinol is

levorotatory (

), while its carbamate derivatives (Cbz-D-Valinol, Boc-D-Valinol) are typically
dextrorotatory (

) in chloroform. This is a common source of confusion; a negative reading for the
Cbz-derivative indicates the presence of the L-enantiomer or significant
contamination.

*Note: Exact literature values for Chz-D-Valinol vary by synthesis method. The range provided
is inferred from the enantiomeric Cbz-L-Valinol and the analogous Boc-derivative trends.
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Synthesis & Purity Validation Workflow

To ensure high optical purity (

ee), Cbhz-D-Valinol is typically synthesized from D-Valine via reduction and protection. The
following workflow ensures that stereochemistry is preserved.

Experimental Protocol: Synthesis & Validation

» Starting Material: Begin with D-Valine (

, 6M HCI).

e Reduction: Reduce to D-Valinol using LiAlH4 or NaBHa4/l2.
o Checkpoint 1: Measure

of crude D-Valinol. Target:

(neat).

o Protection: React D-Valinol with Benzyl Chloroformate (Cbz-Cl) in agueous NazCOs/THF at
0°C.

o Mechanism: Nucleophilic attack of the amine on the carbonyl of Chz-CI.

 Purification: Extract with EtOAc, wash with 1N HCI (removes unreacted amine) and sat.
NaHCOs (removes acidic byproducts).

e Final Validation: Measure

in CHCls.

Visualization: Synthesis & QC Pathway
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Caption: Step-by-step synthesis and quality control workflow for Chz-D-Valinol, highlighting

critical optical rotation checkpoints.

Troubleshooting Optical Rotation Deviations

If your measured

deviates from the expected positive value (
to

), consider the following root causes:

Deviation Probable Cause

Corrective Action

Wrong Enantiomer: You likely

Value is Negative () have Cbz-L-Valinol

Check starting material source.
Run chiral HPLC.

. . Racemization: Partial
Value is Low Positive (+2° to

racemization occurred during
+5°)

synthesis.

Avoid high temperatures
during protection. Check pH
(keep <10).

Racemic Mixture: 50:50 mix of

Value is Near Zero (0°)
D/L.

Product is useless for chiral

synthesis. Discard.

] ) Impurity: Presence of chiral
Value is Too High (> +25°) ) -
impurities or solvent effects.

Recrystallize (if solid) or
redistill. Verify solvent is pure
CHCls.
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Solvent Effects Warning

Optical rotation is solvent-dependent.

e Chloroform (CHCIs): Standard for Cbz-protected amino alcohols. Expect (+) rotation for D-
isomer.

» Methanol (MeOH): Values may shift significantly. Always report solvent and concentration
(e.g.,

g/100mL).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. CAS [chemicalbook.com]
o 2. Page loading... [wap.guidechem.com]
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[https://www.benchchem.com/product/b3255879#optical-rotation-values-for-pure-cbz-d-
valinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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